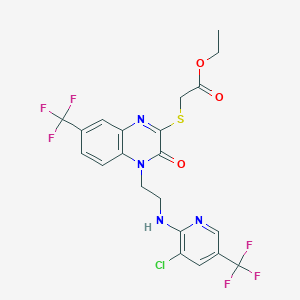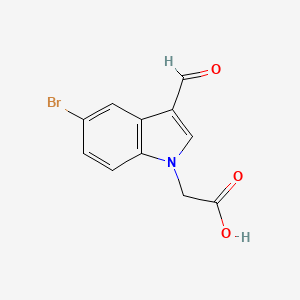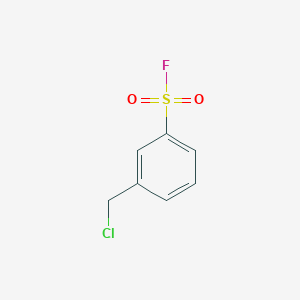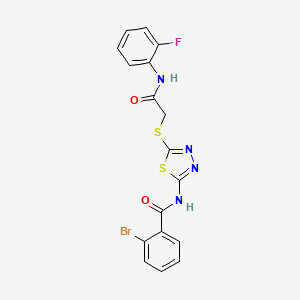
tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butyl carbamates, which is a part of the compound , has been investigated in various studies. One method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the reaction of Boc anhydride with ethanol, followed by the slow addition of a 70% ammonia solution .Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate” can be represented by the InChI code: 1S/C14H22N2O4S/c1-14(2,3)20-13(18)16-12-15-7-10(21-12)11(17)9-5-4-6-19-8-9/h7,9,11,17H,4-6,8H2,1-3H3,(H,15,16,18) .Chemical Reactions Analysis
The chemical reactions involving tert-Butyl carbamates have been studied extensively. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . This reaction is used in the synthesis of N-Boc-protected anilines .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Hydrogen Bonding
Research on carbamate derivatives, including tert-butyl variants, has shown significant structural characteristics. The study by Das et al. (2016) on two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds forming a three-dimensional architecture. This study emphasizes the importance of hydrogen bonding in the molecular assembly, providing insights into the structural basis of carbamate derivatives, which may extend to the tert-butyl variant under consideration (Das et al., 2016).
Reaction Mechanisms and Synthesis
Padwa et al. (2003) explored the preparation and reactions of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, focusing on the Diels-Alder reaction mechanism. This research contributes to the understanding of reaction pathways and synthesis methods for compounds related to tert-butyl carbamate derivatives (Padwa, Brodney, & Lynch, 2003).
Isostructural Family and Molecular Interactions
Baillargeon et al. (2017) studied the isostructural family of tert-butyl carbamate derivatives, demonstrating the presence of bifurcated N-H⋯O hydrogen bonds and halogen bonds involving carbonyl groups. This research provides insight into the molecular interactions within the structural family of tert-butyl carbamates (Baillargeon et al., 2017).
Applications in Organic Synthesis and Antitumor Activity
Research by 叶姣 et al. (2015) on a compound structurally similar to tert-butyl carbamates, demonstrated applications in organic synthesis and revealed antitumor activity. The study focused on the synthesis and crystal structure analysis, highlighting the potential biomedical applications of such compounds (叶姣 et al., 2015).
Synthetic Pathways and Intermediate Importance
Zhao et al. (2017) discussed the synthesis of tert-butyl carbamate derivatives as intermediates in the production of biologically active compounds. The research outlines a rapid synthetic method, underlining the significance of these compounds as intermediates in pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOYSOLGLDIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

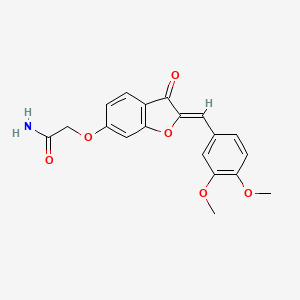
![N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2634255.png)

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2634259.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)

![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)
